1-Phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-Phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. Key structural attributes include:
- Position 2: A 3-(propan-2-yloxy)propyl chain, introducing an ether linkage and alkyl flexibility.
This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . These methods achieve yields of 43–86% under mild conditions, with high purity (>95% HPLC) .
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-phenyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23NO4/c1-15(2)27-14-8-13-24-20(16-9-4-3-5-10-16)19-21(25)17-11-6-7-12-18(17)28-22(19)23(24)26/h3-7,9-12,15,20H,8,13-14H2,1-2H3 |
InChI Key |
JKXGAWLSLXITLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with an appropriate amine and a carbonyl compound.
Substitution Reactions: The phenyl and propan-2-yloxypropyl groups can be introduced through nucleophilic substitution reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the chromeno-pyrrole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of chromeno[2,3-c]pyrrole-3,9-diones are highly dependent on substituents at positions 1 and 2. Below is a comparative analysis:
Key Observations :
- Position 1 Modifications: Electron-withdrawing groups (e.g., fluorine in AV-C) enhance metabolic stability and antiviral activity .
- Position 2 Modifications: Ether chains (e.g., propan-2-yloxypropyl in the target compound) offer flexibility and moderate polarity. Amine-containing chains (e.g., dimethylaminopropyl in NCGC00538279) enable hydrogen bonding and receptor interactions . Heterocyclic substituents (e.g., thiadiazole in AV-C) are critical for antiviral activity via TRIF pathway engagement .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorinated derivatives (e.g., AV-C, BH52203) exhibit enhanced stability due to decreased oxidative metabolism .
- Bioavailability : Bulky substituents (e.g., diethoxyphenyl in BH52203) may limit oral absorption, whereas smaller groups (e.g., phenyl in the target compound) favor better diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
